2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-4-methoxyphenyl acetate
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Overview
Description
2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetamido group, and a methoxyphenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenoxyacetic acid with an amine to form an amide intermediate. This intermediate is then reacted with a methoxyphenyl acetate derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-CHLOROPHENOXY)ACETAMIDO]METHYL]-4-METHOXYPHENYL ACETATE
- **4-[(4-CHLOROPHENOXY)ACETAMIDO]METHYL]-2-METHOXYPHENYL ACETATE
Uniqueness
2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN2O5 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
[2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-4-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H17ClN2O5/c1-12(22)26-17-8-7-16(24-2)9-13(17)10-20-21-18(23)11-25-15-5-3-14(19)4-6-15/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
GUQUQQOGQASSDD-KEBDBYFISA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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